molecular formula C21H21FN6O3 B6450288 5-fluoro-2-{4-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperazin-1-yl}-6-phenyl-3,4-dihydropyrimidin-4-one CAS No. 2548979-68-4

5-fluoro-2-{4-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperazin-1-yl}-6-phenyl-3,4-dihydropyrimidin-4-one

Cat. No. B6450288
CAS RN: 2548979-68-4
M. Wt: 424.4 g/mol
InChI Key: PLRSCLGDVOKJBI-UHFFFAOYSA-N
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Description

5-fluoro-2-{4-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperazin-1-yl}-6-phenyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C21H21FN6O3 and its molecular weight is 424.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-fluoro-2-{4-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperazin-1-yl}-6-phenyl-3,4-dihydropyrimidin-4-one is 424.16591672 g/mol and the complexity rating of the compound is 895. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-fluoro-2-{4-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperazin-1-yl}-6-phenyl-3,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-{4-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperazin-1-yl}-6-phenyl-3,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

The indole nucleus, present in our compound, has demonstrated antiviral potential. Researchers have synthesized derivatives of indole and evaluated their efficacy against various viruses. Notably, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing promising results . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus .

Anti-HIV Properties

Our compound shares structural similarities with Lamivudine, a nucleoside analog used as a reverse transcriptase inhibitor against HIV. Molecular docking studies suggest that it may also act as an anti-HIV-1 agent .

Poly (ADP-ribose) Polymerase (PARP) Inhibition

The compound serves as an intermediate in the synthesis of phthalazinone scaffolds, which are potent PARP inhibitors. These inhibitors have implications in cancer therapy, as PARP plays a crucial role in DNA repair and cell survival .

Antimicrobial and Antitubercular Effects

Indole derivatives have shown promise as antimicrobial agents. Investigating our compound’s activity against bacterial and fungal pathogens, including Mycobacterium tuberculosis, could yield valuable insights.

properties

IUPAC Name

5-fluoro-2-[4-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O3/c1-14-11-16(29)28(13-23-14)12-17(30)26-7-9-27(10-8-26)21-24-19(18(22)20(31)25-21)15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3,(H,24,25,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRSCLGDVOKJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-[4-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-4-phenyl-1H-pyrimidin-6-one

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